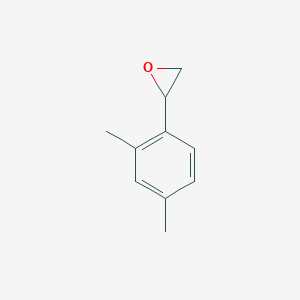

2-(2,4-Dimethylphenyl)oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Dimethylphenyl)oxirane is a chemical compound with the molecular formula C10H12O . It has a molecular weight of 148.2 .

Molecular Structure Analysis

The InChI code for 2-(2,4-Dimethylphenyl)oxirane is 1S/C10H12O/c1-7-3-4-9 (8 (2)5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 2-(2,4-Dimethylphenyl)oxirane were not found, a study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids was found . This study might provide insights into the potential reactivity of 2-(2,4-Dimethylphenyl)oxirane.Wissenschaftliche Forschungsanwendungen

Antimicrobial Resistance in Livestock

2-(2,4-Dimethylphenyl)oxirane: has been studied for its potential role in combating antimicrobial resistance in livestock. This resistance is a significant public health concern, as it can lead to increased morbidity, mortality, and economic impact on healthcare. The oxirane ring of fosfomycin, a related compound, is phosphorylated by kinases, which is a mechanism that could potentially be applied to 2-(2,4-Dimethylphenyl)oxirane to develop new antibiotics .

Ring Expansion Reactions

In synthetic chemistry, 2-(2,4-Dimethylphenyl)oxirane is a valuable substrate for ring expansion reactions. These reactions are crucial for synthesizing larger, more complex molecules from smaller oxirane rings. The compound’s structure allows for various insertions, cascades, and metal-catalyzed transformations, making it a versatile tool for creating new heterocycles .

Synthesis of Natural Products

Oxiranes like 2-(2,4-Dimethylphenyl)oxirane are present in numerous natural products. Their structural motif is essential for the synthesis of complex natural compounds. Researchers utilize oxirane’s reactivity to construct diverse molecular architectures found in nature, which can have various biological activities .

Development of Anticancer Agents

The reactivity of the oxirane ring in 2-(2,4-Dimethylphenyl)oxirane makes it a candidate for developing anticancer agents. By undergoing ring-opening reactions, it can form compounds that interact with biological targets, potentially leading to new treatments for cancer .

Material Science Applications

2-(2,4-Dimethylphenyl)oxirane can also be used in material science. Its ability to undergo polymerization or to be incorporated into polymers can lead to the development of new materials with unique properties, such as increased strength, flexibility, or chemical resistance .

Environmental Remediation

The compound’s reactivity towards various environmental pollutants makes it a potential agent for environmental remediation. It could be used to degrade or transform harmful chemicals in the environment, contributing to cleaner air and water .

Eigenschaften

IUPAC Name |

2-(2,4-dimethylphenyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-3-4-9(8(2)5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZGLFAPPDVLFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenyl)oxirane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2860038.png)

![Tert-butyl 2-benzyl-octahydrocyclopenta[C] pyrrol-6-ylcarbamate](/img/no-structure.png)

![N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2860040.png)

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2860043.png)

![2-(Prop-2-enoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2860045.png)

![3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2860050.png)

![4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2860052.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2860056.png)

![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2860057.png)